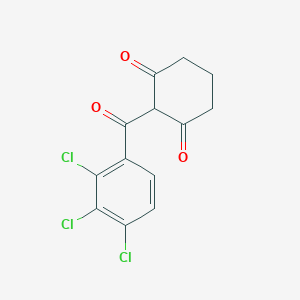
Butanoic acid, 2-(1,1-dimethylethyl)-3-hydroxy-3-methyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 2-(1,1-dimethylethyl)-3-hydroxy-3-methyl-, methyl ester is a chemical compound with the molecular formula C10H20O3. It is an ester derived from butanoic acid and is known for its distinct structure, which includes a tert-butyl group and a hydroxy group. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-(1,1-dimethylethyl)-3-hydroxy-3-methyl-, methyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions usually include refluxing the mixture to drive the reaction to completion and then purifying the product through distillation.
Industrial Production Methods
In industrial settings, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction times further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 2-(1,1-dimethylethyl)-3-hydroxy-3-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides, ethers, or other esters.
Aplicaciones Científicas De Investigación
Butanoic acid, 2-(1,1-dimethylethyl)-3-hydroxy-3-methyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of butanoic acid, 2-(1,1-dimethylethyl)-3-hydroxy-3-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release butanoic acid and methanol, which can then participate in various biochemical pathways. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, 2-methyl, 1,1-dimethylethyl ester: Similar structure but lacks the hydroxy group.
Butanoic acid, 3-methyl, 1,1-dimethylethyl ester: Similar structure with a different position of the methyl group.
Butanoic acid, 1,1-dimethylethyl ester: Lacks the hydroxy and methyl groups.
Uniqueness
Butanoic acid, 2-(1,1-dimethylethyl)-3-hydroxy-3-methyl-, methyl ester is unique due to the presence of both a hydroxy group and a tert-butyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
86426-15-5 |
|---|---|
Fórmula molecular |
C10H20O3 |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
methyl 2-tert-butyl-3-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C10H20O3/c1-9(2,3)7(8(11)13-6)10(4,5)12/h7,12H,1-6H3 |
Clave InChI |
YTXMWYDKVFFAMI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C(=O)OC)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-Dimethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14403284.png)

![N-{4-[(Benzenesulfonyl)amino]phenyl}-2-bromoacetamide](/img/structure/B14403294.png)

![2,2'-Difluoro[1,1'-bi(cyclohexane)]-1,1'-diol](/img/structure/B14403306.png)

![1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide](/img/structure/B14403326.png)
![4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid](/img/structure/B14403331.png)
![Phenyl[4-phenyl-5-(piperidin-1-yl)thiophen-2-yl]methanone](/img/structure/B14403332.png)
![1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14403336.png)
![1-[(Naphthalen-2-yl)oxy]propan-1-ol](/img/structure/B14403341.png)


